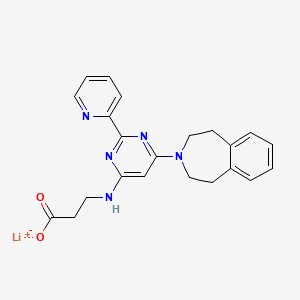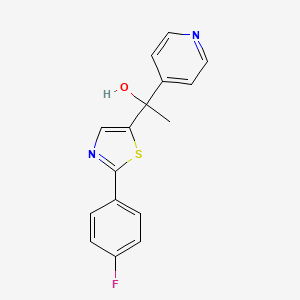
GSK-J1 (lithium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK-J1 (lithium salt) is a potent and selective inhibitor of histone demethylases, specifically targeting H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A. It has an IC50 value of 60 nM for KDM6B . This compound is widely used in scientific research for its ability to modulate epigenetic marks and influence gene expression.
準備方法
The synthesis of GSK-J1 (lithium salt) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
GSK-J1 (lithium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
GSK-J1 (lithium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of histone demethylation and epigenetic regulation.
Biology: Employed in research to understand the role of histone demethylases in gene expression and cellular differentiation.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with epigenetic dysregulation, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways
作用機序
GSK-J1 (lithium salt) exerts its effects by inhibiting the activity of histone demethylases JMJD3/KDM6B and UTX/KDM6A. These enzymes are responsible for the removal of methyl groups from histone H3 at lysine 27 (H3K27), a key epigenetic mark associated with gene repression. By inhibiting these enzymes, GSK-J1 (lithium salt) prevents the demethylation of H3K27, leading to changes in gene expression and cellular function .
類似化合物との比較
GSK-J1 (lithium salt) is unique in its high selectivity and potency for H3K27me3/me2-demethylases. Similar compounds include:
GSK-J4: A cell-permeable prodrug of GSK-J1, also targeting H3K27me3/me2-demethylases.
GSK-LSD1 dihydrochloride: An inhibitor of lysine-specific demethylase 1 (LSD1), with a different target and mechanism of action.
AS8351: A histone demethylase inhibitor used in reprogramming studies
These compounds share similar applications in epigenetic research but differ in their specific targets and mechanisms of action, highlighting the unique properties of GSK-J1 (lithium salt).
特性
分子式 |
C22H22LiN5O2 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
lithium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |
InChI |
InChI=1S/C22H23N5O2.Li/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 |
InChIキー |
WTBLFQHAMMUILY-UHFFFAOYSA-M |
SMILES |
[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4 |
正規SMILES |
[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




